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Compound of Interest

Compound Name: 3-Chloro-2-ethyl-5-nitropyridine

Cat. No.: B12964188

Get Quote

Technical Monograph: 3-Chloro-2-ethyl-5-
nitropyridine
Functional Class: Pyridine Scaffold / Halogenated Nitroheterocycle CAS Registry Number:

1354225-42-5 (and related isomers) Primary Application: Precursor for Kinase Inhibitors (Type

I/II) and GPCR Antagonists.

Executive Summary
3-Chloro-2-ethyl-5-nitropyridine represents a "privileged scaffold" modification in medicinal

chemistry. While simple pyridines are ubiquitous, this specific substitution pattern offers three

distinct strategic advantages for drug design:

The 2-Ethyl Group: Provides a defined steric bulk that fills hydrophobic pockets (e.g., the

"gatekeeper" region in kinases) more effectively than a methyl group, often improving

potency and selectivity (the "Ethyl Effect").

The 3-Chloro Handle: A stable halogen positioned for orthogonal functionalization via

palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering
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with the nitro group's chemistry.

The 5-Nitro Moiety: A masked aniline equivalent. Upon reduction, it yields a 5-amino group, a

classic "hinge-binding" motif capable of forming key hydrogen bonds with ATP-binding sites.

This compound serves as a critical intermediate in the synthesis of next-generation P2X3

antagonists (chronic cough/pain) and multi-targeted kinase inhibitors (oncology).

Chemical Profile & Reactivity Analysis
Property Specification

Molecular Formula C₇H₇ClN₂O₂

Molecular Weight 186.59 g/mol

Appearance Pale yellow to orange crystalline solid

Solubility
Soluble in DCM, EtOAc, DMSO; sparingly

soluble in water

pKa (Calculated)
~1.5 (Pyridine N), significantly reduced by -

NO₂/-Cl electron withdrawal

Reactivity Heatmap
The molecule possesses three distinct "zones" of reactivity, allowing for sequential,

chemoselective transformations:

Zone A (C-5 Nitro): High susceptibility to reduction (Fe/AcOH, H₂/Pd-C, or SnCl₂). The

resulting amine is the primary vector for extending the pharmacophore via amide coupling or

urea formation.

Zone B (C-3 Chloro): Resistant to typical Nucleophilic Aromatic Substitution (SₙAr) due to the

meta relationship with the activating nitro group. However, it is highly reactive in Pd-

catalyzed cross-coupling, allowing the installation of aryl or heteroaryl rings.

Zone C (Pyridine Nitrogen): Due to the electron-withdrawing nature of the 3-Cl and 5-NO₂

groups, the nitrogen is non-basic. N-oxide formation is possible but requires harsh oxidants

(e.g., mCPBA at elevated temperatures).
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Synthetic Pathways & Manufacturing
The synthesis of this intermediate requires a strategy that avoids the formation of the unwanted

2-chloro-3-ethyl isomer. The most robust industrial route utilizes a Negishi Coupling followed by

Electrophilic Nitration.

Pathway Logic (Retrosynthesis)
Target: 3-Chloro-2-ethyl-5-nitropyridine

Precursor: 3-Chloro-2-ethylpyridine[1]

Starting Material: 2,3-Dichloropyridine

Step 1: Regioselective Negishi Coupling
The C2 position of 2,3-dichloropyridine is significantly more electrophilic than C3 due to its

proximity to the pyridine nitrogen (α-position). This allows for highly selective mono-alkylation.

Reaction:

Step 2: Electrophilic Nitration
With the ethyl group at C2 (activating) and chlorine at C3 (weakly deactivating), the C5 position

becomes the most nucleophilic site on the ring (para to the ethyl group).

Reaction:

Visualization: Synthetic Workflow

2,3-Dichloropyridine EtZnBr / Pd Cat.
(Negishi Coupling) 3-Chloro-2-ethylpyridine

 C2 Selective HNO3 / H2SO4
(Nitration)

3-Chloro-2-ethyl-
5-nitropyridine

 C5 Directed

Click to download full resolution via product page

Caption: Regioselective synthesis starting from 2,3-dichloropyridine, utilizing the electronic

difference between C2 and C3.
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Experimental Protocols
Protocol A: Nitration of 3-Chloro-2-ethylpyridine
This protocol assumes the starting material (3-Chloro-2-ethylpyridine) has been secured via the

Negishi coupling described above.

Safety Warning: This reaction involves fuming nitric acid and is highly exothermic. Perform

behind a blast shield.

Preparation: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and

addition funnel, charge conc. H₂SO₂ (50 mL). Cool to 0°C using an ice-salt bath.

Addition: Add 3-Chloro-2-ethylpyridine (10.0 g, 70 mmol) dropwise, maintaining internal

temperature <10°C. (The amine may form a sulfate salt; ensure good stirring).

Nitration: Add Fuming HNO₃ (90%, 6.0 mL) dropwise over 30 minutes.

Heating: Remove the ice bath and slowly heat the mixture to 60°C for 4 hours. Monitor by

TLC (30% EtOAc/Hexane).

Quench: Pour the reaction mixture carefully onto 500 g of crushed ice. Neutralize to pH 7-8

using solid Na₂CO₃ or 50% NaOH solution (Caution: Exothermic).

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry

over Na₂SO₄, and concentrate.[1][2]

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20%

EtOAc/Hexane) to yield the product as a yellow solid.

Protocol B: Suzuki-Miyaura Coupling (Downstream
Application)
Transforming the 3-chloro group into a biaryl system.

Mix: Combine 3-Chloro-2-ethyl-5-nitropyridine (1.0 eq), Aryl Boronic Acid (1.2 eq), and

K₂CO₃ (2.5 eq) in a mixture of Dioxane/Water (4:1).
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Catalyst: Add Pd(dppf)Cl₂ (5 mol%) under a nitrogen atmosphere.

Reaction: Heat to 90°C for 12 hours.

Workup: Filter through Celite, extract with EtOAc, and purify via column chromatography.

Pharmaceutical Applications & Mechanism[3][4]
Kinase Inhibitor Design (The "Gatekeeper" Strategy)
In many kinases (e.g., c-Met, ALK), the ATP-binding pocket contains a "gatekeeper" residue

that controls access to a hydrophobic back pocket.

Role of 2-Ethyl: The ethyl group at the 2-position of the pyridine ring is lipophilic enough to

displace water and interact with the gatekeeper residue (often Methionine or Threonine),

improving binding affinity compared to a methyl group.

Role of 5-Amino (reduced Nitro): Acts as the "hinge binder," forming a hydrogen bond with

the backbone carbonyl of the kinase.

P2X3 Receptor Antagonists
P2X3 receptors are ligand-gated ion channels implicated in chronic cough and neuropathic

pain.

Structure-Activity Relationship (SAR): High-potency antagonists often feature a central

pyridine or pyrimidine core. The 3-chloro-2-ethyl-5-substituted motif provides the necessary

geometry to lock the receptor in a closed conformation, preventing ATP binding.

Visualization: Reactivity & Functionalization
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Caption: Orthogonal functionalization map. The C3 and C5 positions can be modified

independently to tune biological activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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